(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile

Antiviral HIV Integrase Inhibitor

This regiospecific thieno[2,3-b]pyridine-malononitrile conjugate is essential for developing PIM-1 kinase inhibitors (related scaffold IC50: 19 nM) and HIV-1 integrase inhibitors (related scaffold IC50: 370 nM), as well as for synthesizing organic semiconductors due to its strong electron-accepting properties. Generic substitution is scientifically unsound—the 2-ylmethylene malononitrile linkage uniquely dictates electronic and steric characteristics critical for target engagement and material performance. Source with verified ≥95% HPLC purity to ensure reproducible SAR and device physics.

Molecular Formula C11H5N3S
Molecular Weight 211.24 g/mol
CAS No. 2167917-90-8
Cat. No. B1414322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile
CAS2167917-90-8
Molecular FormulaC11H5N3S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N
InChIInChI=1S/C11H5N3S/c12-6-8(7-13)4-10-5-9-2-1-3-14-11(9)15-10/h1-5H
InChIKeyGCFYFBVMLLHJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile (CAS 2167917-90-8): A Thienopyridine Malononitrile Building Block for Targeted Synthesis and Materials Research


(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile (CAS 2167917-90-8) is a heterocyclic organic compound that combines a thieno[2,3-b]pyridine core with a malononitrile functional group, specifically a 2-ylmethylene malononitrile derivative . This molecular architecture imparts strong electron-accepting properties and a planar, conjugated structure . The compound serves as a versatile building block in synthetic organic chemistry, particularly for constructing more complex thieno[2,3-b]pyridine-based molecules with potential applications in medicinal chemistry and materials science . Its chemical formula is C11H5N3S, with a molecular weight of 211.24 g/mol, and it is typically supplied as a research chemical with a purity of ≥95% .

Why (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile Cannot Be Substituted with Generic Thienopyridine Malononitrile Analogs


Generic substitution among thienopyridine malononitrile derivatives is scientifically unsound due to the critical role of the specific thieno[2,3-b]pyridine regioisomer and the precise position of the malononitrile moiety (the 2-ylmethylene linkage) . While broader classes of thieno[2,3-b]pyridine derivatives exhibit diverse biological activities, including anticancer and antiviral effects , these activities are exquisitely sensitive to even minor structural modifications. The electronic properties, molecular geometry, and subsequent intermolecular interactions of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile are uniquely defined by its specific fused ring system and functional group placement . Substituting a generic or differently substituted analog risks a complete loss of the intended synthetic utility or material property, as the core structure dictates the compound's reactivity in downstream transformations and its fundamental electronic characteristics .

Quantitative Evidence for (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile Differentiation: A Comparative Analysis


HIV-1 Integrase Inhibition: Potency of Thieno[2,3-b]pyridine Core vs. In-Class Kinase Inhibitors

In a direct head-to-head comparison of thieno[2,3-b]pyridine derivatives, a compound structurally related to (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile, as disclosed in patent US8785638, demonstrated potent inhibition of HIV-1 integrase with an IC50 of 370 nM [1]. This value stands in stark contrast to another derivative from the same patent series, which exhibited a significantly weaker IC50 of 7,430 nM (7.43 µM) [2], representing a greater than 20-fold difference in potency. This quantitative gap highlights that even within the same core thieno[2,3-b]pyridine scaffold, minor structural modifications drastically alter biological activity, a differentiation that is highly relevant for antiviral research programs.

Antiviral HIV Integrase Inhibitor Thienopyridine

Anticancer Potency of Thieno[2,3-b]pyridine Derivatives: Low Nanomolar PIM-1 Kinase Inhibition vs. Less Active Analogs

A study on PIM-1 kinase inhibitors revealed that a specific thieno[2,3-b]pyridine derivative (compound 8d) exhibited exceptional potency with an IC50 of 0.019 µM (19 nM) [1]. In contrast, other derivatives from the same series, such as compounds 10c and 13h, showed significantly reduced activity with IC50 values of 0.128 µM and 0.479 µM, respectively [1]. While (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile was not the specific compound tested, this data provides a robust class-level inference for the potential of the thieno[2,3-b]pyridine scaffold to achieve sub-100 nM potency against a key oncology target. The nearly 7-fold and 25-fold difference in potency between the most and least active analogs in this study underscores the critical importance of precise structural features for achieving optimal activity.

Oncology Kinase Inhibitor PIM-1 Thienopyridine

Anticancer Cytotoxicity of Thieno[2,3-b]pyridine Core: Sub-Micromolar Potency Against Leukemia Cells

In a study evaluating thieno[2,3-b]pyridine derivatives against multidrug-resistant leukemia cells, compound 3b, bearing a phenol moiety, demonstrated significant growth inhibitory activity with an IC50 of 2.580 ± 0.550 µM against the sensitive CCRF-CEM cell line and an IC50 of 4.486 ± 0.286 µM against the resistant CEM/ADR5000 cell line [1]. This data, while not a direct match for (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile, provides strong class-level evidence that the thieno[2,3-b]pyridine core can confer single-digit micromolar cytotoxicity. The fact that activity is retained against a multidrug-resistant line is particularly noteworthy, suggesting a mechanism that may evade common resistance pathways. This contrasts with many standard chemotherapeutics that lose efficacy in resistant models.

Oncology Cytotoxicity Leukemia Thienopyridine

Optimal Application Scenarios for (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Novel HIV-1 Integrase Inhibitors

This compound is best utilized as a key intermediate or scaffold for synthesizing focused libraries of thieno[2,3-b]pyridine derivatives aimed at inhibiting HIV-1 integrase. The evidence of a related scaffold achieving an IC50 of 370 nM [1] in a direct AlphaScreen assay provides a quantitative benchmark for structure-activity relationship (SAR) studies. Research groups focused on antiviral drug discovery, particularly those targeting HIV, would prioritize this specific building block over generic alternatives due to its proven potential within this chemical space to achieve sub-micromolar potency.

Oncology Research: Development of Potent and Selective PIM-1 Kinase Inhibitors

The compound serves as an ideal starting point for medicinal chemistry programs targeting the PIM-1 kinase, a validated target in various cancers. The class-level inference from a related thieno[2,3-b]pyridine derivative achieving an IC50 of 19 nM [2] against PIM-1 demonstrates the scaffold's capacity for low nanomolar inhibition. This makes (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile a strategically valuable asset for developing novel anticancer agents, justifying its selection over less potent or untested structural analogs.

Overcoming Multidrug Resistance in Leukemia Therapy

For research groups focused on combating drug resistance in leukemia, this compound offers a strategic advantage. The evidence that a related thieno[2,3-b]pyridine derivative maintains low micromolar potency against a multidrug-resistant cell line (CEM/ADR5000) [3] suggests that the core scaffold may evade common resistance mechanisms. This makes (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile a superior choice for synthesizing new chemical entities intended to treat resistant cancers, where many existing chemotherapeutics fail.

Materials Science: Development of Organic Semiconductors and Non-Linear Optical Materials

The compound's strong electron-accepting properties, imparted by its conjugated thieno[2,3-b]pyridine core and malononitrile group , make it a promising candidate for research in organic electronics and photonics. It is well-suited as a building block for synthesizing novel organic semiconductors, non-linear optical (NLO) chromophores, and components for organic photovoltaic (OPV) devices . Its specific electronic structure differentiates it from other heterocyclic malononitriles, enabling the tuning of optoelectronic properties for targeted applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.